molecular formula C6H9N3 B1602868 (5-Methylpyrimidin-4-yl)methanamine CAS No. 75985-23-8

(5-Methylpyrimidin-4-yl)methanamine

Cat. No.: B1602868
CAS No.: 75985-23-8
M. Wt: 123.16 g/mol
InChI Key: PAVXCLUNTMWIJV-UHFFFAOYSA-N
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Description

(5-Methylpyrimidin-4-yl)methanamine is a chemical compound with the CAS registry number 75985-23-8 . This research chemical has a molecular formula of C6H9N3 and a molecular weight of 123.16 g/mol . Its structure is characterized by a pyrimidine ring, a six-membered aromatic heterocycle, which is substituted with a methyl group at the 5-position and an aminomethyl group at the 4-position . The compound's SMILES string is NCC1=NC=NC=C1C, and its InChI Key is PAVXCLUNTMWIJV-UHFFFAOYSA-N . Researchers are advised to handle this material with care and store it sealed in a dry environment, ideally at 2-8°C to maintain its stability and purity . This compound is offered with a purity of 95% or higher and is listed as being temporarily out of stock . This product is intended for Research Use Only and is not approved for use in humans, animals, or for any personal applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methylpyrimidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-3-8-4-9-6(5)2-7/h3-4H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVXCLUNTMWIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80607894
Record name 1-(5-Methylpyrimidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75985-23-8
Record name 1-(5-Methylpyrimidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Methylpyrimidin 4 Yl Methanamine and Its Analogues

Established Synthetic Routes to Pyrimidine (B1678525) Methanamines

Reduction-Based Approaches for Aminomethyl Group Formation

A primary and straightforward method for the synthesis of pyrimidine methanamines involves the reduction of a cyano group at the corresponding position. The precursor, 5-methyl-4-cyanopyrimidine, can be subjected to various reducing agents to yield (5-Methylpyrimidin-4-yl)methanamine.

Commonly employed reduction methods include catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. Chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a cobalt(II) chloride catalyst are also effective. The choice of reducing agent and reaction conditions can be optimized to maximize yield and minimize side reactions.

For instance, the reduction of 5-cyanopyrimidine (B126568) derivatives has been shown to be a key step in the synthesis of potent p38α MAP kinase inhibitors. nih.gov X-ray crystallographic analysis has confirmed the direct hydrogen bonding of the cyano nitrogen of a 5-cyanopyrimidine core to the backbone of the enzyme, highlighting the importance of this functional group in molecular recognition. nih.gov

Direct Amination Reactions for Pyrimidine Scaffolds

Direct amination of a pre-functionalized pyrimidine ring offers another viable route to pyrimidine methanamines. This approach typically involves the displacement of a leaving group, such as a halogen, at the 4-position of the pyrimidine ring with an aminomethylating agent.

While direct amination to introduce a primary aminomethyl group can be challenging, multi-step sequences are often employed. For example, a 4-halopyrimidine can be reacted with a protected aminomethyl nucleophile, such as N-(methoxymethyl)benzylamine, followed by deprotection to yield the desired product.

More advanced methods, such as the Buchwald-Hartwig amination, have been developed for the C-N bond formation. wikipedia.orgcapes.gov.brorganic-chemistry.org These palladium-catalyzed cross-coupling reactions allow for the amination of aryl halides under relatively mild conditions and have been successfully applied to a wide range of substrates, including heterocyclic halides. wikipedia.orgnih.gov The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig amination, with sterically hindered phosphine (B1218219) ligands often providing the best results. wikipedia.org

Direct asymmetric reductive amination represents another efficient method for constructing chiral amines. nih.gov This approach enables the coupling of ketones with amines in a single step, and recent advancements have expanded the scope of applicable amine coupling partners to include primary alkyl amines. nih.gov

Multi-Component Reactions in Pyrimidine Synthesis

Multi-component reactions (MCRs) provide a highly efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrimidines from simple and readily available starting materials. bohrium.comthieme-connect.comresearchgate.netacs.org These reactions allow for the rapid generation of diverse chemical libraries, which is particularly valuable in drug discovery. thieme-connect.com

The Biginelli reaction, first reported in 1891, is a classic example of an MCR used to synthesize dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335). wikipedia.orgnih.govyoutube.comorganic-chemistry.orgnih.gov While the original conditions often resulted in low yields, modern modifications using various catalysts and reaction conditions have significantly improved the efficiency and scope of the reaction. nih.gov

More recently, iridium-catalyzed MCRs have been developed for the synthesis of highly substituted pyrimidines from alcohols and amidines. bohrium.comthieme-connect.comacs.orgorganic-chemistry.org These reactions proceed through a sequence of condensation and dehydrogenation steps, offering a sustainable and versatile method for accessing a wide range of pyrimidine derivatives. bohrium.comacs.orgorganic-chemistry.org

Advanced Synthetic Strategies for this compound Derivatives

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrimidine rings, enabling the introduction of a wide variety of substituents. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate, is one of the most widely used cross-coupling reactions. organic-chemistry.orglibretexts.orglibretexts.orgresearchgate.netnih.gov

This methodology has been successfully applied to the synthesis of substituted pyrimidines, including those bearing aminomethyl groups. organic-chemistry.org For example, a 4-chloro-5-methylpyrimidine (B1314200) can be coupled with an appropriate boronic acid or ester to introduce a new carbon-carbon bond at the 4-position. Subsequent functional group manipulation can then lead to the desired aminomethyl derivative. The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity, especially when dealing with nitrogen-containing heterocycles that can inhibit the catalyst. organic-chemistry.org Highly stable and active Pd-phosphine catalysts have been developed that are not inhibited by the presence of highly basic aminopyridines or aminopyrimidines. organic-chemistry.org

The reactivity of the halide in Suzuki-Miyaura coupling generally follows the order I > Br > OTf >> Cl. libretexts.org While chloroarenes are typically less reactive, the use of bulky, electron-donating phosphine ligands on the palladium catalyst can facilitate their coupling. libretexts.org

Nucleophilic Aromatic Substitution (S_NAr) in Pyrimidine Chemistry

Nucleophilic aromatic substitution (S_NAr) is a fundamental reaction in heterocyclic chemistry and provides a direct method for introducing nucleophiles onto the pyrimidine ring. researchgate.netnih.govlibretexts.orgchadsprep.com The electron-deficient nature of the pyrimidine ring, particularly at the 2- and 4-positions, makes it susceptible to attack by nucleophiles. stackexchange.com

In the context of synthesizing this compound derivatives, a 4-halopyrimidine can serve as the electrophile. The reaction with an appropriate amine nucleophile can lead to the desired aminated product. The reactivity of the pyrimidine ring towards S_NAr is enhanced by the presence of electron-withdrawing groups.

While S_NAr reactions on dichloropyrimidines can sometimes lead to a mixture of isomers, highly regioselective aminations have been developed. acs.orgacs.org For instance, the amination of 6-aryl-2,4-dichloropyrimidine with aliphatic secondary amines and aromatic amines has been shown to strongly favor the formation of the C4-substituted product. acs.orgacs.org Interestingly, the reactions with aromatic amines were found to require no catalyst. acs.orgacs.org

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a pivotal technology for accelerating chemical reactions, offering significant advantages over conventional heating methods. eurekaselect.com This technique utilizes microwave irradiation to generate rapid and intense heating of polar substances, leading to a dramatic reduction in reaction times, improved product yields, and enhanced selectivity. tandfonline.comresearchgate.net In the context of pyrimidine chemistry, microwave-assisted synthesis provides a powerful tool for the efficient preparation of derivatives, including analogues of this compound. eurekaselect.comtandfonline.com

The primary mechanisms of microwave heating involve dipolar polarization and ionic conduction. researchgate.net These processes allow for uniform and controlled heating of the reaction mixture, minimizing the formation of byproducts and decomposition of materials that can occur with traditional heating methods. tandfonline.com The efficiency of this approach is evident in various pyrimidine syntheses, such as the Biginelli three-component cyclocondensation, where yields of 65–90% have been achieved in significantly shorter timeframes compared to conventional protocols. tandfonline.com Similarly, the synthesis of pyrimidine derivatives from chalcones and guanidine (B92328) hydrochloride has shown excellent yields with reduced reaction times under microwave irradiation. eurekaselect.comijres.org

A sequential, two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) derivatives highlights the utility of this method. nih.gov In this process, a mixture of imidazo[1,2-a]pyrimidine-2-carbaldehyde, an amine derivative, and p-toluenesulfonic acid in ethanol (B145695) is heated at 80 °C for 30 minutes using 100 W microwave energy. nih.gov This is followed by the addition of benzil (B1666583) and ammonium (B1175870) acetate (B1210297) to complete the reaction, affording the target compounds in moderate to good yields (46%-80%). nih.gov This protocol is considered a green method due to the use of ethanol as a solvent, microwave heating, and a one-pot multicomponent reaction design. nih.gov

The table below illustrates the enhanced efficiency of microwave-assisted synthesis compared to conventional heating for the preparation of various pyrimidine derivatives.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Pyrimidine Derivatives

Product Conventional Method Time Microwave Method Time Conventional Method Yield (%) Microwave Method Yield (%) Reference
2-amino-4-(4-chlorophenyl)-6-phenylpyrimidine 6 hours 9 minutes 66 72 ijres.orgresearchgate.net
2-amino-4-(4-fluorophenyl)-6-phenylpyrimidine 7 hours 12 minutes 67 78 researchgate.net
2-amino-4-(4-nitrophenyl)-6-phenylpyrimidine 9 hours 9 minutes 72 84 researchgate.net

Reductive Amination Protocols

Reductive amination is a highly effective and widely used method for the synthesis of amines, including heterocyclic amines like this compound. masterorganicchemistry.com This reaction involves the formation of a C-N bond by reacting a carbonyl compound (an aldehyde or ketone) with an amine or ammonia (B1221849) to form an intermediate imine or iminium ion, which is subsequently reduced to the corresponding amine. harvard.edu For the synthesis of this compound, the logical precursor would be 5-methylpyrimidine-4-carbaldehyde, which would undergo reductive amination with ammonia.

The process can be performed in a stepwise manner, where the imine is formed and isolated before reduction, or more commonly, as a one-pot reaction where the reduction occurs in situ. organic-chemistry.org A variety of reducing agents can be employed, each with specific characteristics regarding reactivity and selectivity. masterorganicchemistry.com

Common reducing agents for reductive amination include:

Sodium borohydride (NaBH₄) : A versatile and common reducing agent. However, since it can also reduce the starting aldehyde or ketone, it is typically added after sufficient time has been allowed for imine formation. organic-chemistry.orgcommonorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN) : This reagent is particularly useful because it is less reactive than NaBH₄ and selectively reduces the protonated imine (iminium ion) in the presence of the carbonyl starting material. masterorganicchemistry.comharvard.edu It is effective under mildly acidic conditions (pH 6-7) where imine formation is favored. harvard.edu

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A milder and highly selective reducing agent that has become a reagent of choice for reductive aminations. harvard.educommonorganicchemistry.com It is less toxic than NaBH₃CN as it does not release cyanide salts and is effective for a wide range of substrates, including aliphatic and aromatic aldehydes and ketones. harvard.edu

The choice of solvent and additives can also influence the reaction's success. Methanol and ethanol are common solvents for reactions using NaBH₄ and NaCNBH₃. commonorganicchemistry.com For the moisture-sensitive NaBH(OAc)₃, solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE) are preferred. commonorganicchemistry.com Lewis acids such as Ti(OiPr)₄ or ZnCl₂ are sometimes added to facilitate the reaction, especially for less reactive substrates. commonorganicchemistry.com

Table 2: Common Reagents and Conditions for Reductive Amination

Reducing Agent Typical Solvent(s) Key Features Reference
Sodium Borohydride (NaBH₄) Methanol, Ethanol Added after imine formation to avoid reducing the carbonyl starting material. organic-chemistry.orgcommonorganicchemistry.com
Sodium Cyanoborohydride (NaCNBH₃) Methanol Selectively reduces iminium ions; reaction often run at pH 6-7. Highly toxic. masterorganicchemistry.comcommonorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE), Dichloromethane (DCM), THF Mild, highly selective, and less toxic alternative to NaCNBH₃. Sensitive to water. harvard.educommonorganicchemistry.com

Green Chemistry Principles in Pyrimidine Synthesis

The synthesis of pyrimidine derivatives is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netrasayanjournal.co.injmaterenvironsci.com Traditional synthetic routes often rely on toxic reagents and solvents, generating significant chemical waste. rasayanjournal.co.in Modern approaches focus on improving efficiency and sustainability through several key strategies.

Key Green Chemistry Strategies in Pyrimidine Synthesis:

Catalysis: The use of catalysts, particularly reusable heterogeneous catalysts, is a cornerstone of green synthesis. rasayanjournal.co.in For instance, nickel(II)-NNS pincer-type complexes have been used to promote the synthesis of highly substituted pyrimidines from alcohols and amidines via acceptorless dehydrogenative annulation, producing only hydrogen and water as byproducts. bohrium.comacs.org This method offers high regioselectivity and is applicable to a wide range of functional groups. bohrium.com

Microwave and Ultrasound-Assisted Synthesis: As detailed previously, microwave irradiation significantly shortens reaction times and improves yields, reducing energy consumption compared to conventional heating. researchgate.netresearchgate.net Similarly, ultrasound irradiation is another energy-efficient technique used to promote pyrimidine synthesis. rasayanjournal.co.injmaterenvironsci.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all reactants. rasayanjournal.co.in This approach enhances atom economy and reduces the number of synthetic and purification steps. A novel iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols exemplifies this, providing access to highly decorated pyrimidines with high regioselectivity and yields up to 93%. nih.gov

Use of Greener Solvents and Renewable Feedstocks: A major focus of green chemistry is replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol, or conducting reactions under solvent-free conditions. nih.govrasayanjournal.co.in Furthermore, there is a growing interest in using feedstocks derived from renewable resources, such as biomass. nih.gov The synthesis of pyrimidines from alcohols, which can be sourced from lignocellulose, is a prime example of this sustainable approach. nih.gov

These green methodologies not only minimize environmental impact but also often lead to financial benefits through higher yields, reduced reaction times, and simplified workup procedures. rasayanjournal.co.in

Table 3: Overview of Green Chemistry Approaches in Pyrimidine Synthesis

Green Chemistry Principle Application in Pyrimidine Synthesis Advantages Reference
Catalysis Use of Iridium or Nickel pincer complexes for dehydrogenative annulation of alcohols. High efficiency and regioselectivity, use of readily available starting materials, formation of H₂ and H₂O as sole byproducts. bohrium.comacs.orgnih.gov
Alternative Energy Sources Microwave irradiation and ultrasound assistance. Shorter reaction times, higher yields, improved selectivity, reduced energy consumption. researchgate.netrasayanjournal.co.injmaterenvironsci.com
Atom Economy Multicomponent reactions (e.g., Biginelli reaction). High efficiency, reduced waste, simplified synthetic procedures, combinatorial library synthesis. tandfonline.comrasayanjournal.co.in

| Safer Solvents/Reagents | Use of ethanol, water, or solvent-free conditions; use of alcohols as renewable feedstocks. | Reduced toxicity and environmental impact, use of sustainable resources. | nih.govrasayanjournal.co.innih.gov |

Reactivity Profiles and Chemical Transformations of 5 Methylpyrimidin 4 Yl Methanamine

Nucleophilic Reactivity of the Aminomethyl Functional Group

The primary amine of the aminomethyl group is a key site for nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electron-deficient centers. This reactivity is fundamental to many of the derivatization strategies for this compound.

Reactions involving the aminomethyl group often proceed via nucleophilic substitution or addition mechanisms. For instance, in reactions with haloalkanes, the ammonia (B1221849) acts as a nucleophile, attacking the delta-positive carbon and displacing the halogen. youtube.com This process can be used to introduce alkyl groups onto the nitrogen atom. It is important to note that the ammonia can act as both a nucleophile and a base in these reactions. youtube.com

The nucleophilicity of heterocyclic anions, such as those derived from pyrimidines, has been studied, revealing that in DMSO, their reactivities can span over six orders of magnitude and are comparable to other strong nucleophiles like carbanions and amide anions. nih.gov The anions of these heterocycles are generally four to five orders of magnitude more reactive than their corresponding conjugate acids. nih.gov

Electrophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring

The pyrimidine ring is an electron-deficient system, which generally makes electrophilic aromatic substitution reactions challenging. wikipedia.orgresearchgate.net The presence of two nitrogen atoms in the ring reduces the electron density, deactivating it towards attack by electrophiles. wikipedia.org Electrophilic substitution, when it does occur, preferentially happens at the C-5 position, which is the least electron-deficient carbon atom in the pyrimidine ring. wikipedia.orgslideshare.net

However, the reactivity of the pyrimidine ring can be significantly influenced by the presence of activating or deactivating substituents. The introduction of activating groups can facilitate the introduction of an electrophile. researchgate.net In the case of (5-Methylpyrimidin-4-yl)methanamine, the methyl group at the C-5 position is an activating group, which could potentially make this position more susceptible to electrophilic attack. Various electrophilic substitution reactions such as nitration, halogenation, and sulfonation have been observed with substituted pyrimidines. wikipedia.org For example, the nitration of pyridine (B92270) and pyridine-N-oxide with the nitronium ion (NO₂⁺) occurs through a stepwise polar mechanism. rsc.org

Derivatization Strategies for Structural Diversification

The structural framework of this compound allows for a variety of derivatization strategies, enabling the synthesis of a diverse range of more complex molecules. These strategies primarily target the reactive aminomethyl group and the pyrimidine ring.

Acylation and Alkylation of the Amine

The primary amine of this compound is readily acylated and alkylated.

Acylation involves the reaction of the amine with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is a common method for introducing a wide range of substituents. For example, the synthesis of (2-methylcarbamoyl-thiophen-3-yl)-carbamic acid tert-butyl ester involves the reaction of an amine with a carboxylic acid in the presence of a coupling agent like HATU. nih.gov

Alkylation introduces alkyl groups onto the nitrogen atom. This can be achieved through reactions with alkyl halides or via reductive amination. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding alkylated amine. The synthesis of (5-Methylpyridin-2-yl)methanamine hydrochloride, for instance, can be achieved by reacting 5-methyl-2-pyridinecarboxaldehyde with an amine source under reductive amination conditions using a reducing agent like sodium cyanoborohydride. The alkylation of 5-aryltetrazoles with hydroxybenzyl alcohols has also been reported, leading to mixtures of isomeric products. researchgate.net

A variety of alkylating and acylating agents can be employed, leading to a diverse set of derivatives. The table below provides examples of such reactions.

Reagent ClassSpecific Reagent ExampleProduct Type
Acyl HalideAcetyl ChlorideN-acetyl derivative
AnhydrideAcetic AnhydrideN-acetyl derivative
Alkyl HalideMethyl IodideN-methyl derivative
Aldehyde (reductive amination)BenzaldehydeN-benzyl derivative

Condensation Reactions with Carbonyl Compounds

The aminomethyl group can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by an acid or a base and involves the elimination of a water molecule.

These condensation reactions are valuable for creating new carbon-nitrogen bonds and for the synthesis of various heterocyclic systems. For example, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and formaldehyde (B43269) can lead to the formation of pyrimido[4,5-d]pyrimidine (B13093195) ring systems. researchgate.net Similarly, the synthesis of 5-nitro-1,4-dihydropyridine derivatives has been achieved through a multicomponent reaction involving an amine, a β-dicarbonyl compound, and an aldehyde source. mdpi.com

Cyclization Reactions to Form Fused Heterocycles

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.govresearchgate.net The aminomethyl group, in conjunction with the pyrimidine ring, can participate in various cyclization reactions to construct new rings.

One important class of fused heterocycles derived from this scaffold are the pyrimido[4,5-d]pyrimidines . These can be synthesized through a two-step procedure starting from 4-aminopyrimidine (B60600) derivatives. mdpi.com The process often involves the reaction with an orthoester followed by cyclization with an amine. mdpi.com

Another significant class are the pyrrolo[2,3-d]pyrimidines , also known as 7-deazapurines. The synthesis of these compounds can involve the cyclization of appropriately substituted pyrimidines. nih.govnih.gov For instance, the synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine can be achieved from 5-ethynylpyrimidine-4,6-diamine through a cesium carbonate-mediated cyclization in DMSO. nih.gov Subsequent N-alkylation and Suzuki-Miyaura coupling reactions can be used to further functionalize the pyrrolo[2,3-d]pyrimidine core. nih.gov

The table below summarizes some of the fused heterocyclic systems that can be synthesized from pyrimidine precursors.

Fused HeterocycleSynthetic Precursor(s)Key Reaction Type
Pyrimido[4,5-d]pyrimidine4-Aminopyrimidine-5-carbonitrile, Triethylorthoester, AmineCyclocondensation
Pyrrolo[2,3-d]pyrimidine5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, Boronic AcidSuzuki-Miyaura Coupling
Thiazolo[4,5-d]pyrimidine4-Amino-5-thiocyanopyrimidinesIntramolecular Cyclization

These cyclization reactions represent a powerful tool for generating molecular diversity and for accessing novel chemical entities with potential biological applications. mdpi.comnih.govnih.gov

Applications of 5 Methylpyrimidin 4 Yl Methanamine As a Key Synthetic Intermediate

Contributions to Heterocyclic Compound Synthesis

The inherent reactivity of (5-Methylpyrimidin-4-yl)methanamine makes it a valuable precursor for the synthesis of various heterocyclic systems. The primary amine functionality can readily participate in cyclization and condensation reactions, leading to the formation of new ring systems fused to or substituted with the pyrimidine (B1678525) moiety.

For instance, pyrimidine derivatives are known to be key starting materials in the synthesis of other heterocycles like 1,3,4-oxadiazoles and pyrimidine sulfonamides. cardiff.ac.uknih.gov The general strategy involves the reaction of the amine group with appropriate reagents to construct the new heterocyclic ring. A series of novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives have been synthesized and shown to possess antiviral activities. nih.gov This underscores the utility of pyrimidine amines in generating diverse and biologically relevant heterocyclic scaffolds.

Furthermore, the pyrimidine nucleus itself can be a part of more complex polycyclic systems. The synthesis of meta-hetarylanilines has been achieved through a one-pot, three-component reaction involving heterocycle-substituted 1,3-diketones. beilstein-journals.org This methodology allows for the construction of intricate molecular frameworks where the pyrimidine unit plays a crucial role in directing the reaction and influencing the final properties of the molecule.

Precursor for Advanced Pharmaceutical Intermediates

The pyrimidine motif is a common feature in many biologically active compounds and approved drugs. This compound and its close structural analogs are pivotal intermediates in the synthesis of important pharmaceutical compounds.

A prominent example is its role in the synthesis of Thiamine (B1217682) (Vitamin B1) . Thiamine is an essential vitamin with a chemical structure comprising a pyrimidine ring and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge. The pyrimidine part of thiamine is 4-amino-5-aminomethyl-2-methylpyrimidine or a derivative thereof. researchgate.netnih.govnih.gov The synthesis of thiamine involves the coupling of the pyrimidine moiety with a pre-formed thiazole unit. researchgate.netresearchgate.net Specifically, a derivative of this compound, such as 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is a key precursor in the biosynthesis and industrial synthesis of this vital nutrient. researchgate.netnih.gov

The following table summarizes the key precursors in Thiamine synthesis:

Precursor NameChemical FormulaRole in Thiamine Synthesis
4-Amino-5-aminomethyl-2-methylpyrimidineC₆H₁₀N₄The pyrimidine moiety that couples with the thiazole ring.
4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP)C₆H₉N₃OA common biosynthetic precursor to the pyrimidine part.

Another significant application is in the synthesis of the antiretroviral drug Raltegravir . The synthesis of Raltegravir involves a pyrimidinone intermediate, highlighting the importance of pyrimidine-based building blocks in the development of modern therapeutics. google.com While the exact intermediate may differ slightly, the fundamental pyrimidine scaffold provided by compounds like this compound is crucial.

Building Block for Agrochemical Synthesis

The utility of pyrimidine derivatives extends beyond pharmaceuticals into the realm of agrochemicals. The structural features of the pyrimidine ring can be tailored to interact with biological targets in pests and pathogens, leading to the development of effective crop protection agents.

A study on novel pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety demonstrated their potent insecticidal and fungicidal activities. nih.gov These compounds were synthesized from substituted pyrimidine precursors, showcasing the modularity of this chemical class in creating diverse libraries of compounds for screening. The research highlighted that specific substitutions on the pyrimidine ring are crucial for biological activity against various pests like Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus, as well as fungi such as Pseudoperonospora cubensis. nih.gov

The table below presents the insecticidal and fungicidal activity of selected pyrimidin-4-amine derivatives:

CompoundTarget OrganismActivity (LC50/EC50 in mg/L)
U7 Mythimna separata3.57 ± 0.42
Pseudoperonospora cubensis24.94 ± 2.13
U8 Mythimna separata4.22 ± 0.47
Pseudoperonospora cubensis30.79 ± 2.21

Data sourced from a study on pyrimidin-4-amine derivatives. nih.gov

These findings underscore the importance of this compound as a foundational scaffold for the development of new and effective agrochemicals.

Utility in the Construction of Complex Organic Molecules

Beyond its role in the synthesis of specific classes of compounds, this compound and related structures are valuable tools for the construction of complex and functional organic molecules. The ability of the pyrimidine ring to act as a ligand and its reactive handles allow for its incorporation into larger, well-defined architectures.

An example, though involving a pyridine (B92270) analog, demonstrates the principle of using such building blocks. The reaction of a dimagnesium(I) compound with 4-dimethylaminopyridine (B28879) led to the formation of a hexameric magnesium 4-pyridyl complex with a cyclohexane-like ring structure. mdpi.com This illustrates how simple heterocyclic amines can be used to construct large, ordered supramolecular assemblies.

Furthermore, the synthesis of meta-hetarylanilines from heterocycle-substituted 1,3-diketones showcases the power of using heterocyclic building blocks to create complex, substituted aromatic systems. beilstein-journals.org This type of transformation is valuable for creating molecules with specific electronic and steric properties for applications in materials science and medicinal chemistry. The versatility of this compound as a nucleophile and a building block makes it a key component in the synthetic chemist's toolbox for accessing novel and complex molecular structures.

Biological Activities and Medicinal Chemistry Research on 5 Methylpyrimidin 4 Yl Methanamine Derivatives

Broad Spectrum of Biological Activities of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives are recognized for their diverse pharmacological effects, which stem from their ability to interact with various biological targets. wisdomlib.orgrsc.org These compounds are integral to the structure of essential biological molecules like nucleic acids and some vitamins, and their synthetic analogues have been developed as potent therapeutic agents. wisdomlib.orggsconlinepress.com The broad spectrum of activities includes anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. wisdomlib.orgrsc.org

Anticancer and Antiproliferative Activities

Derivatives of pyrimidine are prominent in the field of oncology. wisdomlib.org Their anticancer and antiproliferative effects are often attributed to their ability to inhibit key enzymes involved in cell proliferation and to arrest the cell cycle. wisdomlib.org The well-known chemotherapy drug, 5-fluorouracil, is a classic example of a pyrimidine analog used in the treatment of various cancers. wisdomlib.org

Recent research has focused on novel pyrimidine derivatives with enhanced and selective anticancer activity. For instance, newly synthesized pyrimidine-hydrazone hybrids have demonstrated inhibitory activity against a range of cancer cell lines, including colon adenocarcinoma, breast cancer, lung cancer, and cervical cancer. nih.govencyclopedia.pub The combination of pyrimidine, 3,4-dihydronaphthalene, and alkylamine moieties in a single molecule has been suggested to have a synergistic anticancer effect. nih.govencyclopedia.pub Furthermore, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been investigated for their anticancer potential, with some compounds showing strong cytotoxic effects against lung cancer cell lines. mdpi.comnih.gov The interaction of these derivatives with glutathione (B108866) is considered an indicator of their potential anticancer activity. mdpi.comnih.gov

Table 1: Examples of Anticancer Activity of Pyrimidine Derivatives

Derivative ClassCancer Cell Lines TestedObserved EffectReference(s)
Pyrimidine-hydrazone hybridsColon adenocarcinoma (LoVo, LoVo/DX), Breast cancer (MCF-7), Lung cancer (A549), Cervical cancer (HeLa), Human leukemic lymphoblasts (CCRF-CEM), Human monocytic (THP-1)Inhibitory activity on proliferation nih.gov, encyclopedia.pub
Aminopyrimidine derivativesGlioblastoma, Triple-negative breast cancer, Oral squamous cell carcinomas, Colon cancerSignificant decrease in cell viability mdpi.com
Pyrido[2,3-d]pyrimidine derivativesLung cancer (A549)Strong cytotoxic effects mdpi.com

Antimicrobial Properties (Antibacterial, Antifungal)

The pyrimidine core is a key feature in many antimicrobial agents. gsconlinepress.com Compounds like sulfadiazine (B1682646) and trimethoprim (B1683648) are well-established antibacterial drugs based on the pyrimidine structure. nih.gov The antimicrobial activity of pyrimidine derivatives extends to both bacteria and fungi. rsc.org

For example, certain imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive (e.g., Bacillus cereus) and Gram-negative (e.g., Escherichia coli) bacteria. mdpi.com These studies have shown that Gram-positive bacteria are generally more susceptible to these compounds. mdpi.com Additionally, some pyrimidine derivatives have demonstrated antifungal activity against various fungal strains, including Aspergillus flavus. mdpi.com The development of new pyrimidine-based compounds continues to be an active area of research in the search for novel antimicrobial agents to combat drug-resistant pathogens.

Antiviral and Anti-inflammatory Effects

Pyrimidine analogs are also crucial in the development of antiviral therapies. rsc.org Drugs such as trifluridine (B1683248) and idoxuridine (B1674378) are used in the treatment of viral infections. nih.gov The anti-HIV agent zidovudine (B1683550) (Retrovir) is another prominent example of a pyrimidine-based drug. nih.gov

In addition to their antiviral properties, pyrimidine derivatives exhibit significant anti-inflammatory effects. rsc.orgnih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators like prostaglandins, nitric oxide, and various cytokines. nih.gov Several pyrimidine analogs, including proquazone (B1679723) and epirizole, have been clinically approved as anti-inflammatory drugs. nih.gov Research has shown that certain pyrimidine derivatives can exhibit anti-inflammatory activity greater than that of standard drugs like celecoxib (B62257) and diclofenac (B195802) sodium in animal models of inflammation. researchgate.net

Other Noteworthy Therapeutic Potentials (e.g., Antidiabetic, Immunosuppressive, CNS-Active Agents)

The therapeutic applications of pyrimidine derivatives extend beyond anticancer, antimicrobial, and anti-inflammatory activities. wisdomlib.orgrsc.org They have shown promise as antidiabetic agents by targeting pathways such as DPP-4 inhibition and α-glucosidase/α-amylase modulation. nih.gov The development of pyrimidine-based compounds for the treatment of type 2 diabetes is an active area of investigation, with some derivatives showing effective inhibition of enzymes responsible for glucose metabolism. remedypublications.comremedypublications.com

Furthermore, pyrimidine derivatives have been explored for their potential as immunosuppressive agents and for their activity within the central nervous system (CNS). rsc.org For example, structure-activity relationship studies have been conducted on N-(6-methylpyridin-yl)-substituted aryl amides as antagonists of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), which is implicated in various CNS disorders. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted (5-Methylpyrimidin-4-yl)methanamine Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of lead compounds. For this compound derivatives, these studies involve systematically modifying the chemical structure to understand how different substituents on the pyrimidine ring affect biological activity. rsc.org

Impact of Substituent Modulation on the Pyrimidine Ring

The nature and position of substituents on the pyrimidine ring can significantly influence the biological activity of this compound analogues. SAR studies have provided valuable insights into the structural requirements for various therapeutic effects. nih.govmdpi.commdpi.com

For instance, in the context of anticancer activity, the addition of a [(dialkylamino)alkyl]amino or (hydroxyalkyl)amino side chain to the pyrimidine ring has been shown to enhance the compound's efficacy. encyclopedia.pub In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, systematic preparation of analogs with substitutions at different positions of the scaffold helped establish SAR for wild-type SLACK inhibition. mdpi.com

In the development of antimicrobial agents, the alkylation of an imidazo[4,5-b]pyridine core, a related heterocyclic system, at different nitrogen positions (N1, N3, and N4) leads to regioisomers with varying biological activities. mdpi.com Molecular docking studies of these regioisomers have helped to understand their interactions with target enzymes like DHFR. mdpi.com

Similarly, for opioid receptor ligands, SAR studies on N-phenyl-N-(piperidin-2-yl)propionamide derivatives with a substituted (tetrahydronaphthalen-2-yl)methyl moiety revealed that a hydroxyl substitution at the 5th position of the tetrahydronapthalen-2-yl)methyl group resulted in excellent binding affinities and high selectivity for the μ opioid receptor. nih.gov

Role of Aminomethyl Group Modifications in Biological Efficacy

For instance, in the development of Janus kinase 2 (JAK2) inhibitors, the aminomethyl group is part of a larger N-(4-(aminomethyl)phenyl)pyrimidin-2-amine scaffold. Systematic exploration by opening a tetrahydroisoquinoline ring structure, which incorporates the aminomethyl functionality, led to the discovery of more potent and selective inhibitors. This suggests that the conformation and accessibility of the aminomethyl group are crucial for optimal binding to the JAK2 kinase domain.

In a different context, the synthesis of a series of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives as sirtuin 2 (SIRT2) inhibitors highlighted the importance of the linker attached to the aminomethyl group. The study found that a urea (B33335) linker attached to the methanamine scaffold was beneficial for fitting into the binding pocket of SIRT2. nih.gov This indicates that the nature of the substituent on the amino group can dictate the interaction with the target enzyme.

Furthermore, research on other pyrimidine derivatives has demonstrated that modifications at or around the aminomethyl position can lead to a range of biological activities. For example, the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives and their subsequent reaction with various ketones to form imines resulted in compounds with moderate antimicrobial and good antioxidant activities. researchgate.net This showcases that even relatively simple modifications to the amino functionality can impart diverse biological properties.

These examples underscore the critical role of the aminomethyl group and its modifications in determining the biological profile of this compound derivatives. The strategic alteration of this group is a key strategy in medicinal chemistry to fine-tune the pharmacological properties of these compounds.

Optimization of Potency and Selectivity through Structural Variation

The optimization of potency and selectivity of this compound derivatives is a key focus in medicinal chemistry research, achieved through systematic structural variations. These modifications aim to enhance the desired biological activity while minimizing off-target effects.

A notable example is the development of selective JAK2 inhibitors. Starting from a lead compound, researchers performed structural optimizations to improve both potency and selectivity. nih.gov One key modification involved the introduction of a sulfonamide group, which was found to be essential for improving selectivity among the highly homologous JAK family of kinases. nih.gov The optimal compound, A8, demonstrated excellent potency against JAK2 with an IC₅₀ value of 5 nM and exhibited significant selectivity over other JAK isoforms (JAK1, JAK3, and TYK2). nih.gov This highlights how targeted structural changes can lead to substantial improvements in the drug-like properties of a molecule.

Table 1: Selectivity of Optimized JAK2 Inhibitor (Compound A8)

Kinase Selectivity Fold vs. JAK2
JAK1 38.6
JAK3 54.6
TYK2 41.2

Data sourced from a study on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives as selective JAK2 inhibitors. nih.gov

In the pursuit of novel sirtuin 2 (SIRT2) inhibitors, a series of (5-phenylfuran-2-yl)methanamine derivatives were synthesized and evaluated. nih.gov Through structure-activity relationship (SAR) studies, it was discovered that a compound with a specific urea linker and a 4-carboxyl group on the phenyl ring exhibited the highest potency against SIRT2, surpassing the initial hit compound and a known SIRT2 inhibitor, AGK2. nih.gov This demonstrates the power of iterative design and synthesis in optimizing the inhibitory activity of a chemical scaffold.

Furthermore, research into other pyrimidine-based compounds has shown that even minor structural alterations can lead to significant changes in biological activity. For instance, the synthesis and evaluation of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives revealed that certain modifications resulted in compounds with notable antimicrobial and antioxidant properties. researchgate.net This underscores the principle that a deep understanding of the SAR is crucial for the successful optimization of lead compounds.

Mechanistic Investigations of Biological Activity

Enzyme Inhibition Studies (e.g., Protein Kinases, USP1/UAF1 Deubiquitinase, Sirtuin 2, DNA Gyrase, Monoamine Oxidases)

Derivatives of this compound have been the subject of extensive enzyme inhibition studies, revealing their potential to target a wide range of enzymes implicated in various diseases.

Protein Kinases: A significant area of research has focused on the inhibition of protein kinases, particularly Janus kinases (JAKs). One study described a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives as selective JAK2 inhibitors. nih.gov The optimized compound, A8, showed a potent IC₅₀ value of 5 nM for JAK2 and also demonstrated inhibitory effects on other kinases like LCK, LYN, and FAK, albeit with at least 50-fold selectivity for JAK2. nih.gov This highlights the potential of these derivatives in targeting signaling pathways driven by these kinases.

Sirtuin 2 (SIRT2): In the search for new human SIRT2 inhibitors, (5-phenylfuran-2-yl)methanamine derivatives were investigated. nih.gov A potent compound was identified with an IC₅₀ value of 2.47 µM, which was more potent than the known inhibitor AGK2. nih.gov The study suggested that a urea linker and a 4-carboxyl group on the phenyl ring were beneficial for binding to the SIRT2 active site. nih.gov

Monoamine Oxidases (MAO): While direct studies on this compound derivatives as MAO inhibitors are not extensively detailed in the provided context, the general strategy of designing dual inhibitors for MAO and other enzymes like cholinesterases is a recognized approach in drug discovery. nih.gov This often involves combining pharmacophores known to inhibit each respective enzyme.

Other Enzymes: The broader class of pyrimidine derivatives has been shown to inhibit various other enzymes. For example, some pyrimidin-4-amine derivatives have been found to possess insecticidal activity, suggesting potential inhibition of essential insect enzymes. researchgate.net Additionally, other heterocyclic compounds containing moieties often found in conjunction with pyrimidines, such as 1,3,4-oxadiazoles, have been shown to be potent inhibitors of enzymes like urease and acetylcholinesterase. scielo.br

These studies demonstrate the versatility of the this compound scaffold and its derivatives as platforms for developing inhibitors against a diverse array of enzymatic targets.

Table 2: Examples of Enzyme Inhibition by this compound and Related Derivatives

Derivative Class Target Enzyme Key Findings
N-(4-(aminomethyl)phenyl) pyrimidin-2-amine JAK2 Kinase Potent inhibition with IC₅₀ of 5 nM and high selectivity. nih.gov
(5-phenylfuran-2-yl) methanamine Sirtuin 2 (SIRT2) IC₅₀ of 2.47 µM, more potent than known inhibitor AGK2. nih.gov
Pyrimidin-4-amine derivatives Insect Enzymes Demonstrated insecticidal activity. researchgate.net
1,3,4-Oxadiazole derivatives Urease, Acetylcholinesterase Strong inhibitory activity observed. scielo.br

Receptor Modulation and Agonism (e.g., Serotonin (B10506) 5-HT1A Receptors)

While the provided information primarily focuses on the enzyme inhibitory activities of this compound derivatives, the broader chemical space of pyrimidine-containing compounds has been explored for its ability to modulate various receptors.

For instance, certain pyrimidine derivatives have been investigated for their interaction with G-protein coupled receptors (GPCRs), a large family of receptors that includes the serotonin receptors. The structural features of the this compound core, particularly the basic amino group, are often found in ligands that bind to aminergic GPCRs like the serotonin receptors.

Although specific studies detailing the direct interaction of this compound derivatives with serotonin 5-HT1A receptors were not prominent in the provided search results, the general principles of medicinal chemistry suggest that this scaffold could be a starting point for designing such ligands. The key would be to introduce appropriate structural modifications to achieve the desired affinity and efficacy (agonist, antagonist, or partial agonist) at the target receptor.

It is important to note that the biological activity of a compound is highly dependent on its specific chemical structure. Therefore, while the this compound scaffold holds potential for receptor modulation, dedicated research and screening would be necessary to identify derivatives with significant activity at serotonin 5-HT1A receptors or other receptor targets.

Preclinical Efficacy Assessment

The preclinical efficacy of this compound derivatives has been evaluated in various models, demonstrating their potential for therapeutic applications.

In the context of JAK2 inhibitors, the optimized compound A8, a derivative of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine, was assessed for its pharmacokinetic properties in Sprague-Dawley rats. nih.gov This is a crucial step in preclinical development to understand how the compound is absorbed, distributed, metabolized, and excreted by a living organism. While the lead compound in this study had poor pharmacokinetic properties, the structural optimizations leading to A8 were aimed at improving this profile, suggesting its potential for further in vivo studies. nih.gov

For antiviral applications, a series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivatives were evaluated for their activity against tobacco mosaic virus (TMV) using a half-leaf method. nih.gov Several of these compounds exhibited curative effects comparable to the commercial product Ningnanmycin. nih.gov Notably, one compound, 8i, showed an even better curative effect with an EC₅₀ value of 246.48 µg/mL. nih.gov This demonstrates the potential of these derivatives as effective antiviral agents in an agricultural context.

Table 3: Preclinical Antiviral Efficacy of a this compound Derivative against TMV

Compound EC₅₀ (µg/mL) Comparison to Standard
Compound 8i 246.48 Better than Ningnanmycin
Ningnanmycin (Standard) 301.83 -

Data sourced from a study on the antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivatives. nih.gov

Furthermore, the antimicrobial activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives was tested in vitro against clinically isolated strains. researchgate.net Several of the synthesized compounds showed moderate antimicrobial activity compared to standard drugs, indicating their potential for further development as anti-infective agents. researchgate.net

These preclinical assessments, encompassing pharmacokinetic profiling and in vitro/in vivo efficacy studies, are essential for validating the therapeutic potential of this compound derivatives and guiding their progression towards clinical development.

In Vitro Cytotoxicity and Antiproliferative Assays on Cancer Cell Lines

The cytotoxic and antiproliferative potential of pyrimidine derivatives has been extensively evaluated against various cancer cell lines. These studies are crucial in the early stages of drug discovery to identify compounds that can inhibit cancer cell growth and proliferation.

A series of novel pyrimidin-4-yl-1H-imidazol-2-yl derivatives were synthesized and tested for their antiproliferative activities against A375P human melanoma and WM3629 cell lines. nih.gov Many of these compounds demonstrated superior antiproliferative effects when compared to Sorafenib, a known RAF inhibitor. nih.gov Notably, one derivative, designated as 7a, exhibited potent activity against both cell lines, with IC₅₀ values of 0.62 µM and 4.49 µM, respectively, and was identified as a selective and potent CRAF inhibitor. nih.gov

In another study, novel 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates were designed and their antiproliferative activity was assessed against MCF-7 and MDA-MB-231 breast cancer cell lines using the MTT assay. nih.gov One of the compounds showed a significant antiproliferative effect on the MCF-7 cell line with an IC₅₀ of 4.3 ± 0.11 µg/mL (0.013 µM). nih.gov The selectivity of these compounds was also evaluated, with one derivative showing a high selective index for MCF-7 cells and another for MDA-MB-231 cells. nih.gov

Furthermore, research on (4-amino-2-methylpyrimidin-5-yl)methanol, a related pyrimidine derivative, has shown growth inhibition of HeLa tumor cells in vitro. mdpi.com The cytotoxic effects of various other pyrimidine and methanamine derivatives have also been reported against different cancer cell lines, including lung cancer and pancreatic cancer cell lines. scholarsresearchlibrary.comscielo.br For instance, certain N-substituted bis-benzimidazole derivatives have demonstrated significant cytotoxic activity against lung cancer cell lines, comparable to the standard drug doxorubicin. scholarsresearchlibrary.com

Compound ClassCell Line(s)Key FindingsReference(s)
Pyrimidin-4-yl-1H-imidazol-2-yl derivativesA375P human melanoma, WM3629Superior antiproliferative activity compared to Sorafenib. Compound 7a showed IC₅₀ of 0.62 µM (A375P) and 4.49 µM (WM3629). nih.gov
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylatesMCF-7, MDA-MB-231Compound 2 had an IC₅₀ of 4.3 ± 0.11 µg/mL against MCF-7 cells. High selectivity indices were observed for some derivatives. nih.gov
(4-Amino-2-methylpyrimidin-5-yl)methanolHeLaDemonstrated inhibition of tumor cell growth. mdpi.com
N-substituted bis-benzimidazole derivativesLung cancer cell linesCompounds 9c, 9g, and 9i exhibited significant cytotoxic activity comparable to doxorubicin. scholarsresearchlibrary.com

In Vivo Studies in Animal Models

Following promising in vitro results, candidate compounds are often advanced to in vivo studies in animal models to evaluate their efficacy and biological effects in a living organism.

Antidepressant-like Activity

A series of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives were synthesized and evaluated for their antidepressant potential in mice. nih.gov These compounds were assessed using the forced swimming test (FST) and tail suspension test (TST). One particular derivative, 12a, exhibited potent antidepressant-like effects in both models and also showed strong serotonin reuptake inhibition and high affinity for the 5-HT₁ₐ receptor. nih.gov

Similarly, a study on 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, which contain a structure related to pyrimidines, demonstrated significant antidepressant activity in the FST and TST. nih.gov The most active compound, 4i, was found to reduce immobility time, and this effect was potentially mediated by its interaction with the 5-HT₁ₐ receptor. nih.gov

Antidiabetic Effects

The potential of various phytochemicals, including those with pyrimidine-like structures, as antidiabetic agents has been investigated in vivo. nih.gov These studies often involve animal models of diabetes, such as those induced by streptozotocin. scirp.org For example, the administration of certain plant-derived extracts containing such compounds has been shown to reduce blood glucose levels and improve insulin (B600854) sensitivity. scirp.orgmdpi.com The mechanisms of action are varied and can include the inhibition of enzymes like α-amylase and α-glucosidase, reduction of oxidative stress, and enhanced insulin secretion. nih.gov

Anticancer Efficacy

In the realm of oncology, in vivo studies are critical to confirm the anticancer potential observed in vitro. For instance, recombinant methioninase, an enzyme that depletes methionine, has shown growth inhibitory activity against human tumors in nude mice. nih.gov This is relevant as the growth of many tumors is dependent on methionine, and the metabolism of this amino acid is linked to pyrimidine biosynthesis pathways. The treatment was found to be synergistic with 5-fluorouracil, a pyrimidine analog commonly used in chemotherapy. nih.gov

Compound Class/AgentAnimal ModelBiological ActivityKey FindingsReference(s)
1-(1-benzoylpiperidin-4-yl) methanamine derivativesMiceAntidepressant-likeCompound 12a showed potent effects in FST and TST, strong serotonin reuptake inhibition, and high 5-HT₁ₐ receptor affinity. nih.gov
5-Aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivativesMiceAntidepressant-likeCompound 4i significantly reduced immobility time, likely through interaction with the 5-HT₁ₐ receptor. nih.gov
Plant-derived phytochemicalsRodent models of diabetesAntidiabeticExtracts containing pyrimidine-like structures have shown to lower blood glucose and improve insulin sensitivity. nih.govscirp.orgmdpi.com
Recombinant methioninaseNude mice with human tumorsAnticancerDemonstrated growth inhibitory activity and synergy with 5-fluorouracil. nih.gov

Advanced Analytical Characterization and Computational Studies of 5 Methylpyrimidin 4 Yl Methanamine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy provide detailed information about the connectivity, molecular weight, and functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525) ring protons, the methyl protons, and the methylene (B1212753) and amine protons of the methanamine group. The aromatic protons on the pyrimidine ring (at C2 and C6) would appear in the downfield region, typically between δ 8.0 and 9.0 ppm, due to the deshielding effect of the electronegative nitrogen atoms. The methyl group protons (CH₃) attached to the pyrimidine ring would likely resonate upfield, around δ 2.4-2.7 ppm. libretexts.org The methylene protons (CH₂) of the methanamine substituent are adjacent to the pyrimidine ring and the amine group, which would place their signal in the range of δ 4.0-4.5 ppm. The amine (NH₂) protons would exhibit a broad signal whose chemical shift is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The pyrimidine ring carbons are expected to appear in the aromatic region, typically from δ 140 to 165 ppm. The carbon of the methyl group would be found in the upfield aliphatic region, around δ 20-25 ppm. researchgate.net The methylene carbon of the methanamine group would likely resonate around δ 45-55 ppm, influenced by the attached nitrogen and the aromatic ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (5-Methylpyrimidin-4-yl)methanamine

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2 (ring) 8.5 - 9.0 155 - 160
C-4 (ring) - 160 - 165
C-5 (ring) - 125 - 130
H-6 (ring) 8.7 - 9.2 157 - 162
CH₃ (methyl) 2.4 - 2.7 20 - 25
CH₂ (methylene) 4.0 - 4.5 45 - 55
NH₂ (amine) Variable (broad) -

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structural features. The fragmentation of pyrimidine derivatives under electron impact (EI) often follows predictable pathways. sphinxsai.comsapub.org

For this compound (C₆H₉N₃, Mol. Wt.: 123.16 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 123. A key fragmentation pathway would likely involve the loss of the amino group (•NH₂) to form a stable cation at m/z 107. Another significant fragmentation would be the cleavage of the C-C bond between the ring and the methanamine group, leading to the loss of •CH₂NH₂ and the formation of a 5-methylpyrimidine (B16526) cation at m/z 95. Further fragmentation of the pyrimidine ring itself can also occur, though these pathways are more complex. researchgate.netresearchgate.net Studies on related thiazolo-pyrimidine derivatives show that the pyrimidine ring is generally more stable than the attached heterocyclic rings during fragmentation. sapub.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Pathway
123 [C₆H₉N₃]⁺ (Molecular Ion) -
122 [M-H]⁺ Loss of a hydrogen radical
107 [M-NH₂]⁺ Loss of amino radical
95 [C₅H₅N₂]⁺ Cleavage of CH₂NH₂ group
79 [C₄H₃N₂]⁺ Ring fragmentation

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic pyrimidine ring and the aliphatic methyl and methylene groups would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region. ias.ac.in N-H bending vibrations would be observed near 1600 cm⁻¹. Studies on pyrimidine in aqueous solutions have shown that hydrogen bonding can cause significant shifts in the vibrational modes of the ring, particularly the in-plane bending modes. acs.org

Raman spectroscopy would provide complementary information. The pyrimidine ring breathing modes, which are often strong in the Raman spectrum, would be expected around 1000 cm⁻¹. ias.ac.in The symmetric C-H stretching of the methyl group would also be a prominent Raman band.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
N-H Stretch (amine) 3300 - 3500 IR
C-H Stretch (aromatic) 3000 - 3100 IR, Raman
C-H Stretch (aliphatic) 2850 - 3000 IR, Raman
C=N, C=C Stretch (ring) 1400 - 1600 IR, Raman
N-H Bend (amine) 1580 - 1650 IR
C-H Bend (methyl/methylene) 1375 - 1470 IR
Ring Breathing ~1000 Raman

Crystallographic Analysis

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide unambiguous proof of molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state.

Single Crystal X-ray Diffraction (XRD) for Absolute Configuration and Supramolecular Assembly

While a specific crystal structure for this compound has not been reported, analysis of related pyrimidine derivatives reveals common patterns in their supramolecular assembly. ub.edu Hydrogen bonding plays a crucial role in the crystal packing of these compounds. nih.govacs.org

In derivatives containing amino groups, such as aminopyrimidines, self-complementary base pairing via N-H···N or N-H···O hydrogen bonds is frequently observed, often leading to the formation of a characteristic R₂²(8) ring motif. nih.gov These base pairs can then assemble into higher-order structures like ribbons or layers. nih.gov For this compound, the primary amine group and the pyrimidine nitrogen atoms are expected to be key sites for hydrogen bonding, likely forming extensive networks that define the crystal lattice. In addition to hydrogen bonds, π-π stacking interactions between the pyrimidine rings are also a common feature that contributes to the stability of the crystal structure in these types of molecules. nih.govnih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By mapping properties onto this surface, one can gain insight into the nature and relative importance of different types of contacts.

For pyrimidine derivatives, Hirshfeld analysis has shown that H···N/N···H and H···H contacts are typically the most significant contributors to the crystal packing, indicating the dominance of hydrogen bonding and van der Waals forces. nih.govnih.gov In the crystal structure of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, H···N/N···H interactions account for 40.1% of the Hirshfeld surface, while H···H contacts contribute 35.3%. nih.govnih.gov Other notable interactions include H···C/C···H, N···C/C···N, and C···C contacts. nih.govnih.gov A similar distribution of intermolecular contacts would be expected for this compound, with the amine and pyrimidine nitrogens acting as key hydrogen bond donors and acceptors. The analysis would likely reveal a high percentage of H···N and H···H contacts, confirming the importance of these interactions in the supramolecular assembly.

Table 4: Typical Contributions of Interatomic Contacts to the Hirshfeld Surface of Related Pyrimidine Derivatives nih.govnih.gov

Interatomic Contact Percentage Contribution
H···N/N···H ~40%
H···H ~35%
H···C/C···H ~10%
N···C/C···N ~9%
C···C ~3%
N···N ~3%

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have emerged as indispensable tools in the study of this compound and its derivatives, providing profound insights into their physicochemical properties and biological activities. These in silico approaches allow for the rational design of novel compounds with enhanced efficacy and favorable pharmacokinetic profiles.

Quantum Chemical Investigations of Electronic Structure and Energetics (e.g., DFT, NBO)

Quantum chemical methods are pivotal in elucidating the electronic structure, stability, and reactivity of this compound. Density Functional Theory (DFT) is a widely employed method for these investigations, often utilizing functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. niscair.res.innih.govresearchgate.net

These calculations provide critical data on molecular geometry, vibrational frequencies, and electronic properties. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another powerful technique used to understand the intramolecular and intermolecular bonding and interactions within the molecule. acadpubl.eumalayajournal.org NBO analysis provides a detailed picture of charge distribution, hyperconjugative interactions, and charge delocalization, which are fundamental to understanding the molecule's stability and reactivity. acadpubl.eumalayajournal.org For instance, the analysis can reveal stabilizing interactions between lone pairs of electrons on nitrogen atoms and antibonding orbitals of adjacent bonds. acadpubl.eu

Table 1: Representative Quantum Chemical Parameters Calculated for Pyrimidine Derivatives

ParameterDescriptionTypical Calculated ValuesReference
HOMO Energy Energy of the highest occupied molecular orbital; related to the electron-donating ability.-6.0 to -7.5 eV niscair.res.in
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the electron-accepting ability.-1.0 to -2.5 eV niscair.res.in
HOMO-LUMO Gap Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability.4.0 to 5.5 eV niscair.res.inmdpi.com
Dipole Moment A measure of the overall polarity of the molecule.2.0 to 5.0 Debye scielo.br
NBO Charge Charge distribution on individual atoms, revealing electrophilic and nucleophilic sites.Varies by atom acadpubl.eu
Stabilization Energy E(2) Energy of hyperconjugative interactions from NBO analysis, indicating intramolecular charge transfer.0.5 to 10 kcal/mol acadpubl.eu

Note: The values presented are representative and can vary based on the specific derivative and the level of theory used in the calculation.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound derivatives as therapeutic agents, molecular docking and molecular dynamics (MD) simulations are extensively used. These methods predict how a ligand (the pyrimidine derivative) interacts with the binding site of a biological target, such as a protein or enzyme. nih.gov

Molecular docking algorithms predict the preferred orientation and conformation of the ligand within the target's active site, yielding a docking score that estimates the binding affinity. niscair.res.inresearchgate.net This allows for the screening of virtual libraries of compounds and the identification of promising candidates. nih.gov Studies on related pyrimidine derivatives have shown that the pyrimidine core can act as a crucial "hinge-binding" motif, forming hydrogen bonds with the backbone of the protein target. nih.gov

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the ligand-protein complex over time. researchgate.net MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other and the stability of key interactions, such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov These simulations, often run for nanoseconds, help to validate the docking poses and provide a more accurate estimation of the binding free energy. nih.gov

Table 2: Key Outputs from Molecular Docking and Dynamics Simulations

ParameterDescriptionSignificanceReference
Docking Score An estimation of the binding affinity between the ligand and the target protein.Lower scores generally indicate stronger binding. niscair.res.innih.gov
Binding Pose The predicted 3D orientation and conformation of the ligand in the active site.Reveals key interactions (e.g., hydrogen bonds, hydrophobic contacts). researchgate.net
Root Mean Square Deviation (RMSD) A measure of the average deviation of atomic positions in the protein-ligand complex over the course of an MD simulation.Indicates the stability of the complex. researchgate.net
Binding Free Energy (e.g., MM-PBSA/GBSA) A more accurate calculation of the binding affinity derived from MD simulations.Provides a quantitative measure of ligand binding strength. nih.gov
Hydrogen Bond Analysis Identifies the formation and persistence of hydrogen bonds between the ligand and target.Crucial for the specificity and stability of binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scielo.brnih.gov For derivatives of this compound, QSAR studies can identify the key physicochemical properties and structural features that govern their therapeutic effects. nih.gov

In a typical QSAR study, a set of derivatives with known biological activities is used as a training set. nih.gov Various molecular descriptors (e.g., steric, electronic, hydrophobic, and topological) are calculated for each molecule. Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like k-Nearest Neighbors (k-NN), are then employed to build a predictive model. nih.govinrae.frresearchgate.net

The resulting QSAR models can be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. scielo.br These models also provide insights into the mechanism of action by highlighting which molecular properties are most influential for activity. nih.gov For pyrimidine derivatives, studies have shown that steric features, dipole moment, and the charges on specific atoms can significantly affect their biological activity. scielo.brnih.gov

Table 3: Common Descriptors and Methods in QSAR Studies of Pyrimidine Derivatives

CategoryExample DescriptorsDescriptionQSAR MethodReference
Electronic Dipole Moment, Atomic Charges, HOMO/LUMO energiesDescribe the electronic aspects of the molecule.Multiple Linear Regression (MLR) scielo.br
Steric Molar Refractivity, Molecular VolumeRelate to the size and shape of the molecule.Principal Component Regression nih.gov
Hydrophobic LogP (Partition Coefficient)Measures the hydrophobicity of the molecule.k-Nearest Neighbors (k-NN) nih.govresearchgate.net
Topological Connectivity Indices (e.g., Kier & Hall)Describe the atomic connectivity and branching of the molecule.Genetic Algorithm - MLR researchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling and Druglikeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET profiling provides an early-stage assessment of a compound's likely Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. This helps to identify potential liabilities that could lead to failure in later stages of drug development.

Various computational models and online tools, such as SwissADME, are used to predict these properties. researchgate.net Druglikeness is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, LogP, and the number of hydrogen bond donors and acceptors. acs.org Compounds that adhere to these rules are more likely to have good oral bioavailability.

For this compound and its derivatives, these in silico predictions are crucial for optimizing their structures to achieve a balance between therapeutic potency and a favorable ADMET profile. For example, modifications can be made to improve solubility, reduce potential toxicity, or enhance metabolic stability. researchgate.net

Table 4: Key Parameters in In Silico ADMET and Druglikeness Assessment

ParameterRule/GuidelineFavorable Range/ValueSignificanceReference
Molecular Weight (MW) Lipinski's Rule of Five< 500 g/mol Affects absorption and distribution. acs.org
LogP (Octanol-Water Partition Coefficient) Lipinski's Rule of Five< 5Indicates optimal hydrophobicity for membrane permeability. acs.org
Hydrogen Bond Donors (HBD) Lipinski's Rule of Five< 5Influences solubility and membrane passage. acs.org
Hydrogen Bond Acceptors (HBA) Lipinski's Rule of Five< 10Influences solubility and membrane passage. acs.org
Topological Polar Surface Area (TPSA) -< 140 ŲPredicts drug transport properties, including blood-brain barrier penetration.-
Gastrointestinal (GI) Absorption Predicted ModelHighIndicates good potential for oral bioavailability. researchgate.net
Cytochrome P450 (CYP) Inhibition Predicted ModelNoPredicts potential for drug-drug interactions. researchgate.net

Future Research Directions and Translational Potential

Development of Novel (5-Methylpyrimidin-4-yl)methanamine Scaffolds with Improved Therapeutic Indices

The advancement of the this compound core into next-generation therapeutics hinges on the design of novel scaffolds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Research efforts are increasingly focused on moving beyond simple two-dimensional modifications and into complex three-dimensional structures to explore new chemical space and improve target engagement. acs.org

A key strategy involves the modular elaboration of the pyrimidine (B1678525) core. acs.org This approach uses established fragment hits, such as a pyrimidine, and systematically adds three-dimensional building blocks to create a library of diverse lead-like compounds. acs.org For instance, a 5-bromopyrimidine (B23866) fragment can be coupled with various sp3-rich bicyclic structures to explore different vectors in three-dimensional space, allowing for the optimization of interactions with target proteins. acs.org This method streamlines the discovery of novel inhibitors by establishing robust synthetic chemistry in advance, enabling the rapid elaboration of fragment hits for biochemical screening. acs.orgbvsalud.org

Another avenue of development is the synthesis of fused heterocyclic systems, where the pyrimidine ring is combined with other rings to create more rigid and structurally complex molecules. The creation of pyrimidopyrimidines and other fused systems has been explored to generate compounds with potential pharmacological interest. researchgate.net Modifications to the pyrimidine ring itself, such as the substitution of the 5-methyl group with a 5-trifluoromethyl group, have been shown to yield potent inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov These modifications can significantly alter the electronic properties and binding interactions of the molecule.

The development of kinase inhibitors provides a clear example of scaffold innovation. To overcome acquired drug resistance in cancer therapy, fourth-generation inhibitors are being developed based on core scaffolds like 2,4-di(arylamino)pyrimidine. mdpi.com Synthetic strategies often start with precursors such as 2,4-dichloro-5-methylpyrimidine, which allows for sequential, regioselective substitutions to build highly functionalized molecules aimed at specific kinase targets, including Cyclin-Dependent Kinase 2 (CDK2) and Janus Kinase 3 (JAK3). mdpi.comacs.org

Scaffold/DerivativeTargetKey ModificationReported Activity (IC₅₀)
5-Trifluoromethylpyrimidine DerivativesEGFR KinaseSubstitution of 5-methyl with 5-trifluoromethyl group and addition of a thiophene (B33073) carboxamide side chain. nih.gov0.091 µM (Compound 9u). nih.gov
Pyrazolo[3,4-d]pyrimidineBruton's Tyrosine Kinase (BTK)Fused pyrazole-pyrimidine core mimicking the adenine (B156593) ring of ATP. nih.govPotent inhibition, leading to approved drugs like Ibrutinib. nih.gov
N-Trisubstituted PyrimidineAurora Kinase A/BTrisubstituted pyrimidine scaffold. nih.govAURKA: 0.0071 µM; AURKB: 0.0257 µM (Compound 38j). nih.gov
Pyrazolo[1,5-a]pyrimidineTropomyosin Receptor Kinase (Trk)Structural modifications including macrocyclization and hydroxypyrrolidine moieties. mdpi.com&gt;0.02 nM (Compounds 20, 21). mdpi.com

Exploration of New Therapeutic Applications Beyond Current Scope

The inherent versatility of the pyrimidine ring system opens the door to a vast landscape of therapeutic applications beyond its traditional use in anticancer and anti-infective agents. nih.gov The ability of the pyrimidine scaffold to serve as a bioisostere for phenyl and other aromatic groups often improves the medicinal chemistry properties of drug candidates, allowing for its incorporation into treatments for a wide range of conditions. mdpi.com

Recent research has demonstrated the potential of pyrimidine derivatives in metabolic diseases. For example, a series of fused-pyrimidine derivatives were identified as agonists for G-protein coupled receptor 119 (GPR119), a target for type 2 diabetes and obesity. nih.gov One lead compound not only improved glucose tolerance and insulin (B600854) secretion but also reduced body weight and fat deposition in the liver in a diet-induced obesity mouse model. nih.gov

Furthermore, the pyrimidine scaffold is being explored for its role in treating central nervous system (CNS) disorders, acting as calcium channel blockers, and as antidepressants. mdpi.comnih.gov Its derivatives have also shown promise as anti-inflammatory, analgesic, anticonvulsant, and antioxidant agents. mdpi.combvsalud.orgnih.gov The development of pyrimidine-based compounds as inhibitors of Janus kinases (JAKs) is another promising area, with applications in autoimmune conditions like dry eye disease. mdpi.com

Derivative ClassTherapeutic AreaBiological Target/MechanismReference
Fused-pyrimidine derivativesDiabetes and ObesityAgonist of G-protein coupled receptor 119 (GPR119). nih.gov nih.gov
Pyrido[2,3-d]pyrimidine (B1209978)Inflammation/Oxidative StressLipoxygenase (LOX) inhibition and antioxidant activity. nih.gov nih.gov
Pyrazolo[3,4-d]pyrimidineAutoimmune Diseases & CancerInhibition of Janus Kinases (JAKs). nih.gov nih.gov
General Pyrimidine DerivativesNeurological DisordersReported potential as CNS-active agents and calcium channel blockers. mdpi.com mdpi.com
General Pyrimidine DerivativesInfectious DiseasesAntiviral (e.g., HIV NNRTIs), antimalarial, and antifungal applications. nih.gov nih.gov

Integration of Advanced Computational Methods with High-Throughput Experimental Screening

The synergy between advanced computational methods and high-throughput screening (HTS) is revolutionizing the pace of drug discovery for pyrimidine-based compounds. Computer-Aided Drug Design (CADD) plays a critical role in the initial stages by enabling the design of novel molecules and predicting their interactions with biological targets, thereby reducing the time and cost associated with synthesizing and testing large numbers of compounds. remedypublications.com

Molecular docking and molecular dynamics (MD) simulations are routinely used to predict the binding modes and affinities of pyrimidine derivatives to their target proteins. remedypublications.comtandfonline.comnih.gov For example, docking experiments were used to prove the potential inhibitory effect of a novel thieno[2,3-d]pyrimidine (B153573) derivative against EGFR, with MD simulations later confirming the stability of the binding. tandfonline.com In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are also essential for filtering candidates with poor drug-like properties early in the discovery pipeline. nih.gov

These computational predictions are increasingly being coupled with powerful HTS technologies. Innovations like Fiber-Optic Array Scanning Technology (FAST) allow for the screening of bead-based chemical libraries at unprecedented speeds, reaching up to 5 million compounds per minute. nih.gov Such platforms can rapidly identify hits from libraries of a billion or more synthetic molecules, including non-natural polymers, against various biological targets. nih.gov Fluorescence-based HTS assays offer another robust method for identifying specific types of inhibitors, such as thiol-reactive compounds, from large chemical libraries. nih.gov The integration of these approaches allows researchers to build and screen virtual libraries computationally, then synthesize and test only the most promising candidates experimentally, creating a highly efficient discovery workflow. acs.org

MethodologyPurposeExample ApplicationReference
Molecular DockingPredict binding modes and energies of ligands in a target's active site.Evaluated a thieno[2,3-d]pyrimidine derivative against wild-type and mutant EGFR. tandfonline.com remedypublications.comtandfonline.comnih.gov
Molecular Dynamics (MD) SimulationsConfirm binding stability and analyze dynamic interactions between ligand and protein.Confirmed the energetic and conformational stability of an EGFR inhibitor in the binding pocket. tandfonline.com remedypublications.comtandfonline.com
In Silico ADMET PredictionForecast the pharmacokinetic and toxicity properties of a drug candidate.Used the pkCSM tool to evaluate the drug-likeness of imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.gov nih.govmspsss.org.ua
Fiber-Optic Array Scanning (FAST)Ultra-high-throughput screening of bead-based combinatorial libraries.Screened libraries of up to a billion compounds to find inhibitors of protein-protein interactions. nih.gov nih.gov
Fluorescence-Based HTSRapidly identify compounds with specific activities from large libraries.A thiol-containing fluorescent probe was used to identify reactive inhibitors in the LOPAC library. nih.gov nih.gov

Challenges and Opportunities in Bridging Basic Research to Clinical Applications

The translation of promising this compound-based compounds from the laboratory to the clinic is a complex process fraught with challenges but also filled with significant opportunities. Understanding this landscape is crucial for the successful development of new medicines.

One of the primary challenges is the emergence of drug resistance. In oncology, for instance, many kinase inhibitors, including those based on pyrimidine scaffolds, eventually lose their effectiveness due to mutations in the target protein. mdpi.comnih.gov Another significant hurdle is achieving target selectivity. Kinases, a common target for pyrimidine drugs, share structural similarities in their ATP-binding sites, which can lead to off-target effects and associated toxicities. nih.gov The synthetic complexity and cost of producing novel, three-dimensional scaffolds can also be a barrier to development. acs.org

Despite these challenges, the opportunities are vast. The pyrimidine core is a privileged scaffold, and its unique physicochemical properties can be leveraged to improve drug-like characteristics. nih.gov The versatility of the pyrimidine ring allows it to be adapted to target a wide range of diseases, from cancer and infections to metabolic and autoimmune disorders. mdpi.comnih.gov A major opportunity lies in the development of next-generation inhibitors specifically designed to overcome known resistance mutations. mdpi.com Furthermore, the pyrimidine scaffold is being incorporated into novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), which aim to degrade target proteins rather than just inhibit them, offering a new strategy to tackle challenging targets and overcome resistance. acs.org The continued integration of computational chemistry with advanced synthesis and screening will accelerate the discovery of candidates with higher chances of clinical success. tandfonline.comnih.gov

CategoryDescriptionExample
ChallengesAcquired Drug ResistanceMutations in targets like EGFR can render pyrimidine-based inhibitors ineffective over time. mdpi.com
Off-Target Effects & ToxicityLack of selectivity against other kinases can lead to undesirable side effects. nih.gov
Synthetic ComplexityThe synthesis of complex, multi-ring, or 3D pyrimidine scaffolds can be difficult and costly. acs.org
OpportunitiesScaffold Versatility & BioisosterismThe pyrimidine ring can mimic other aromatic systems to improve pharmacokinetics and target a wide array of diseases. mdpi.comnih.gov
Overcoming ResistanceRational design of next-generation inhibitors to be effective against mutated targets. mdpi.com
Novel Therapeutic ModalitiesIncorporation into new platforms like PROTACs to degrade disease-causing proteins. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.